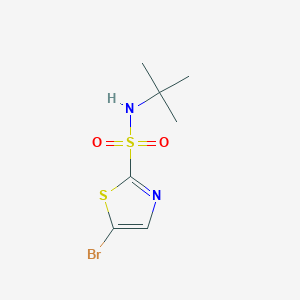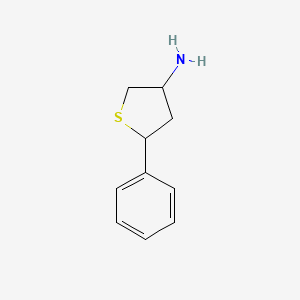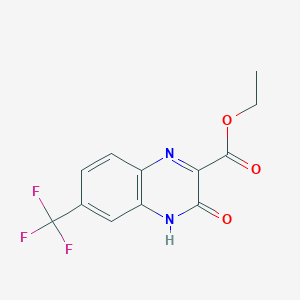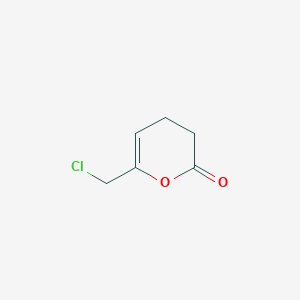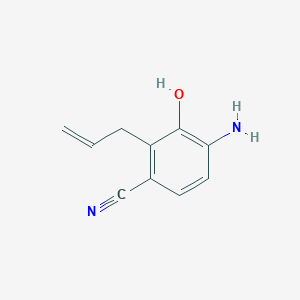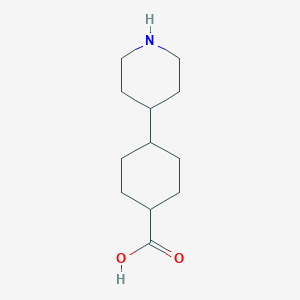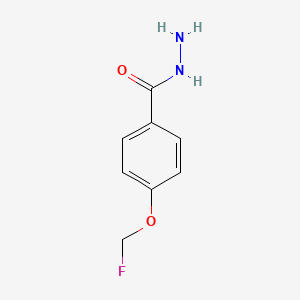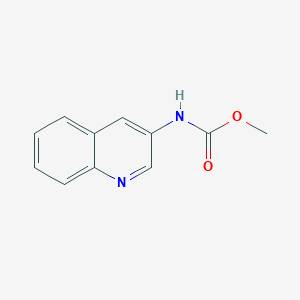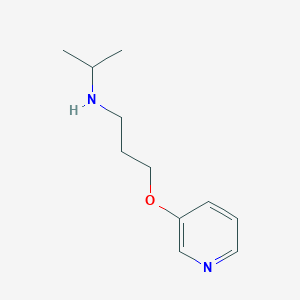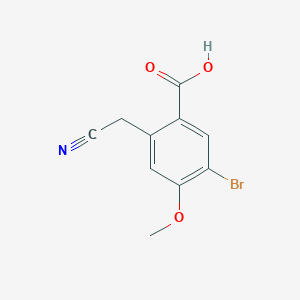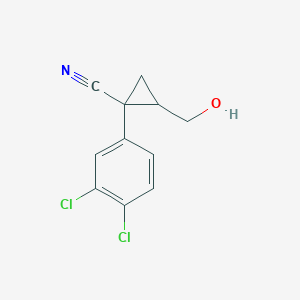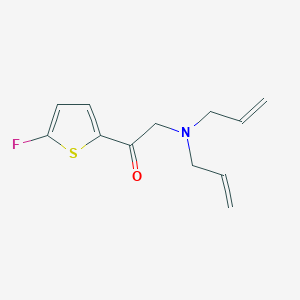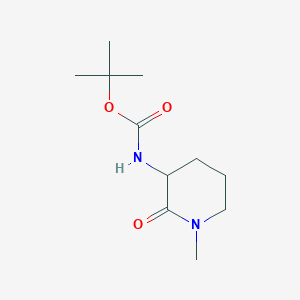
(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate is a chemical compound with the molecular formula C11H20N2O3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(1-methyl-2-oxopiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidinone derivative. One common method includes the following steps :
Starting Materials: tert-butyl carbamate and 1-methyl-2-oxopiperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for tert-butyl(1-methyl-2-oxopiperidin-3-yl)carbamate are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
化学反应分析
Types of Reactions
(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
科学研究应用
(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of tert-butyl(1-methyl-2-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
相似化合物的比较
Similar Compounds
tert-Butyl (2-oxopiperidin-3-yl)carbamate: Similar structure but different substitution pattern.
tert-Butyl (6-oxopiperidin-3-yl)carbamate: Another derivative with a different position of the oxo group.
tert-Butyl carbamate: A simpler compound without the piperidine ring.
Uniqueness
(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in the synthesis of specialized compounds and pharmaceuticals .
属性
分子式 |
C11H20N2O3 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
tert-butyl N-(1-methyl-2-oxopiperidin-3-yl)carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-8-6-5-7-13(4)9(8)14/h8H,5-7H2,1-4H3,(H,12,15) |
InChI 键 |
MQSOTBQHRIMHGP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
